benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride
Description
Benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrido[3,4-b][1,4]thiazine core. Key structural elements include:
- Fused bicyclic system: A pyridine ring fused with a 1,4-thiazine ring, both in partially hydrogenated states.
- Sulfone groups: The "4,4-dioxo" designation indicates two sulfonyl groups at position 4 of the thiazine ring.
- Benzyl ester: A carboxylate group at position 6 is esterified with a benzyl group.
- Hydrochloride salt: The compound exists as a hydrochloride salt, suggesting basic nitrogen atoms in the structure.
Properties
Molecular Formula |
C15H21ClN2O4S |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N2O4S.ClH/c18-15(21-11-12-4-2-1-3-5-12)17-8-6-13-14(10-17)22(19,20)9-7-16-13;/h1-5,13-14,16H,6-11H2;1H/t13-,14-;/m1./s1 |
InChI Key |
ZWHFDHMJIQDZGZ-DTPOWOMPSA-N |
Isomeric SMILES |
C1CN(C[C@@H]2[C@@H]1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CN(CC2C1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Steps
Formation of the Pyrido[3,4-b]thiazine Core
- The bicyclic core is commonly synthesized via cyclization reactions involving precursors such as amino-thiols or thiazolidine derivatives with appropriate pyridine or pyridone intermediates.
- A typical approach involves condensation between a 2-aminopyridine derivative and a thiol-containing compound under acidic or basic catalysis to form the thiazine ring fused to the pyridine.
Introduction of the Dioxo Groups
- The 4,4-dioxo substituents correspond to sulfone functionalities on the thiazine sulfur atom.
- Oxidation of the thiazine sulfur is achieved using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or peracetic acid under controlled conditions to avoid over-oxidation or ring degradation.
Esterification to Benzyl Carboxylate
- The carboxylate at position 6 is introduced by esterification with benzyl alcohol.
- This step may involve activation of the carboxylic acid precursor (e.g., acid chloride or anhydride) followed by nucleophilic substitution with benzyl alcohol.
- Alternatively, direct esterification under acidic catalysis with benzyl alcohol can be employed.
Stereochemical Control
- Stereochemistry at the 4a and 8a positions is controlled by the choice of starting materials and reaction conditions.
- Use of chiral auxiliaries or chiral catalysts during cyclization or oxidation steps can direct the formation of the desired (4aR,8aR) isomer.
- Purification methods such as chiral chromatography or recrystallization may be used to enrich or isolate the desired stereoisomer.
Hydrochloride Salt Formation
- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).
- This enhances the compound’s stability, crystallinity, and solubility for handling and storage.
Data Table: Representative Synthetic Route Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Core formation | 2-aminopyridine derivative + thiol precursor, acid/base catalyst, reflux | Formation of pyrido-thiazine bicyclic ring |
| Sulfur oxidation | Hydrogen peroxide or m-CPBA, solvent (e.g., dichloromethane), 0–25°C | Conversion to 4,4-dioxo sulfone functionality |
| Esterification | Benzyl alcohol, acid chloride precursor, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temp | Benzyl carboxylate ester formation |
| Stereochemical control | Chiral catalyst or auxiliary, temperature control | Enrichment of (4aR,8aR) stereoisomer |
| Hydrochloride salt formation | HCl in ethanol or ether, stirring, room temperature | Crystallization of hydrochloride salt |
Purification and Characterization
- Purification is generally achieved by recrystallization from suitable solvents or chromatographic techniques.
- Characterization methods include nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm structure and purity.
- Optical rotation measurements or chiral HPLC are used to verify stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are usually carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
Benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as topoisomerase II alpha, which is involved in DNA replication and cell division. This inhibition can lead to the disruption of cancer cell proliferation. Additionally, the compound may interact with signaling pathways, such as the Hedgehog (Hh) signaling cascade, which plays a role in cell growth and differentiation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogous Heterocycles
Physicochemical and Spectroscopic Properties
- Spiro-Thiazine (4a): Exhibits strong IR absorption for C=O (1721 cm⁻¹) and NO2 (1533 cm⁻¹), with a high molecular weight (m/z 803) .
- Imidazo-Pyridine (1l) : Displays distinct ¹H NMR signals for ethyl groups (δ 1.16) and aromatic protons (δ 7.50–8.20) .
Functional and Reactivity Differences
- Electronic Effects: The sulfone groups in the target compound may enhance electrophilicity compared to non-sulfonated analogs (e.g., benzoxathiins or spiro-thiazines) .
- Solubility : The hydrochloride salt form likely improves aqueous solubility relative to neutral heterocycles like 1,4-benzodithiins .
- Stereochemistry : The (4aR,8aR) configuration introduces stereochemical complexity absent in simpler spiro or fused systems .
Biological Activity
Benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate; hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₃H₁₆N₂O₄S and a molecular weight of approximately 360.9 g/mol . Its structure features a pyrido-thiazine framework which is known to exhibit various pharmacological activities.
Anticancer Properties
Recent studies have indicated that derivatives of thiazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against Breast Cancer Cells : A series of compounds similar to benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate were evaluated for their activity against MCF-7 (estrogen receptor-positive) and MDA-MB-468 (EGFR-overexpressing) breast cancer cell lines. Compounds showed GI50 values below 10 µM in some cases .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 2b | MDA-MB-468 | 2.94 |
| 2f | MDA-MB-468 | 2.96 |
| Ref 2 | MCF-7 | 9.6 |
These findings suggest that the compound may possess similar anticancer properties.
The mechanism by which these thiazine derivatives exert their effects often involves the modulation of signaling pathways associated with cancer cell proliferation and survival. For example:
- Inhibition of Phosphorylation : Some compounds were found to inhibit Akt T308 phosphorylation in cancer cells, suggesting a possible mechanism for their anticancer activity .
Synthesis and Derivatives
The synthesis of benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine derivatives typically involves multi-step reactions starting from simpler precursors. The use of palladium-catalyzed coupling reactions has been noted in synthesizing related compounds with promising biological activities .
Case Studies
Several case studies have highlighted the efficacy of thiazine derivatives in preclinical models:
- Study on MDA-MB-468 Cells : In a comparative study on the effects of various benzyl derivatives on MDA-MB-468 cells:
- PDE Inhibition : Another study focused on the PDE4B inhibitory potential of related compounds demonstrated that some derivatives could significantly elevate cAMP levels in vitro at concentrations as low as 30 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
